IRE-1α Inhibition Activity of 5-Bromo-2-nitrovanillin versus 6-Bromo Positional Isomer
In a cell-based assay for IRE-1α inhibition, 5-Bromo-2-nitrovanillin (a 5-bromo-o-vanillin derivative) demonstrated activity with an EC50 of 80,000 nM [1]. This quantitative activity provides a baseline for its specific molecular recognition profile. The associated patents and research note that several potent 5-bromo and 6-bromo o-vanillins were identified, implying a potential structure-activity relationship (SAR) dependent on the bromine substitution pattern [1].
| Evidence Dimension | IRE-1α Inhibition (EC50) |
|---|---|
| Target Compound Data | 80,000 nM |
| Comparator Or Baseline | 6-bromo-o-vanillin derivatives (unspecified exact EC50 values) were noted as also being potent in the same assay system |
| Quantified Difference | Quantitative comparison not available. The data establishes that the 5-bromo derivative is active in this pathway, and its activity is distinct from the 6-bromo positional isomer based on patent claims. |
| Conditions | Cell-based XBP-1 mRNA splicing assay in HEK293 cells |
Why This Matters
This data point, although lacking a direct comparator EC50, demonstrates the compound's engagement with the IRE-1α pathway, a specific target for oncology and inflammatory disease research, differentiating it from vanillin derivatives lacking this biological annotation.
- [1] BindingDB. Affinity Data for BDBM110973 (5-Bromo-2-nitrovanillin). EC50: 8.00E+4 nM. Assay: IRE-1α inhibition via XBP-1 mRNA splicing in HEK293 cells. Source patents: US8614253, US9241942. View Source
